molecular formula C10H6BrClN2 B6165381 5-(3-bromophenyl)-3-chloropyridazine CAS No. 660425-13-8

5-(3-bromophenyl)-3-chloropyridazine

Cat. No.: B6165381
CAS No.: 660425-13-8
M. Wt: 269.5
InChI Key:
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Description

5-(3-bromophenyl)-3-chloropyridazine is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-chloropyridazine typically involves the reaction of 3-bromobenzonitrile with hydrazine hydrate to form 3-bromo-2-hydrazinylbenzonitrile. This intermediate is then cyclized with phosphorus oxychloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-3-chloropyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Products include substituted pyridazines with various functional groups.

    Suzuki-Miyaura coupling:

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-3-chloropyridazine in biological systems is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting key enzymes or signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-bromophenyl)-3-chloropyridazine is unique due to its combination of bromine and chlorine substituents on a pyridazine ring, which imparts distinct electronic and steric properties that can be exploited in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-bromophenyl)-3-chloropyridazine involves the reaction of 3-chloropyridazine with 3-bromobenzaldehyde in the presence of a base to form an intermediate, which is then treated with ammonium acetate to yield the final product.", "Starting Materials": [ "3-chloropyridazine", "3-bromobenzaldehyde", "base (e.g. sodium hydroxide)", "ammonium acetate" ], "Reaction": [ "Step 1: Dissolve 3-chloropyridazine and 3-bromobenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain an intermediate product.", "Step 4: Add ammonium acetate to the intermediate product and heat the mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and filter the resulting solid product.", "Step 6: Wash the solid product with water and dry it under vacuum to obtain the final product, 5-(3-bromophenyl)-3-chloropyridazine." ] }

CAS No.

660425-13-8

Molecular Formula

C10H6BrClN2

Molecular Weight

269.5

Purity

95

Origin of Product

United States

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